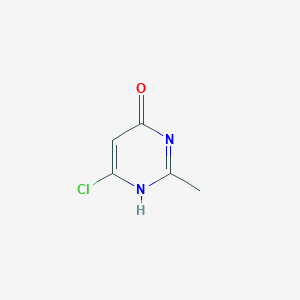

6-Chloro-2-Methyl-4-Pyrimidinol

説明

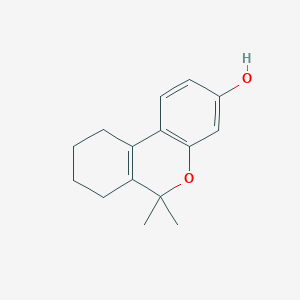

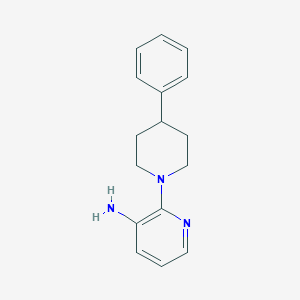

The compound of interest, 6-Chloro-2-Methyl-4-Pyrimidinol, is a chlorinated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring. They are important components of nucleotides in DNA and RNA. Chlorinated pyrimidines, such as the one , often exhibit a range of biological activities and can serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of chlorinated pyrimidines can be complex, involving multiple steps and various chemical reactions. For instance, an efficient synthesis of 4-chloro-2-pyrrolino[2,3-d]pyrimidin-6-one was achieved starting from dimethyl malonate, demonstrating the potential for large-scale production . Similarly, the synthesis of 6-chloro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives indicates the versatility of chlorinated pyrimidines in generating compounds with potential anticancer activity . These syntheses often require careful control of reaction conditions and the use of catalysts to achieve the desired products.

Molecular Structure Analysis

The molecular structure of chlorinated pyrimidines can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivatives was confirmed by X-ray analysis . Additionally, the reaction of 2-amino-4(3H)-pyrimidinone with chloroformyl isocyanate and subsequent methylation led to products whose structures were determined by X-ray and NMR analyses . These studies highlight the importance of structural characterization in understanding the properties of chlorinated pyrimidines.

Chemical Reactions Analysis

Chlorinated pyrimidines can undergo various chemical reactions, including nucleophilic substitutions, as demonstrated by the selective production of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine from a chlorinated pyrazolo[3,4-d]pyrimidine derivative . The reactivity of these compounds can be exploited to create a wide array of derivatives with different substituents, which can significantly alter their biological activity and physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyrimidines are influenced by their molecular structure. For instance, the crystal structure of 4-(4-chlorophenyl)-6-methyl-5-methoxycarbonyl-3,4-dihydropyrimidin-2(H)-one revealed a boat conformation of the pyrimidine ring, which can affect its reactivity and interaction with other molecules . The isostructural nature of 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its analog, as well as their ability to form hydrogen-bonded sheets, demonstrates the significance of intermolecular interactions in determining the solid-state properties of these compounds .

科学的研究の応用

Pesticide Exposure Biomarkers

Children are exposed to a variety of pesticides from both outdoor and indoor sources. Studies conducted by the EPA have focused on children's exposure to organophosphate and pyrethroid pesticides, including the metabolites of chlorpyrifos and diazinon. Metabolite concentration measurements in urine have provided insights into exposure trends, spatial and temporal patterns, and highlighted areas requiring further research. These findings underscore the importance of understanding pesticide exposure mechanisms to develop better safety standards and interventions (Egeghy et al., 2011).

Synthetic Applications in Medicinal Chemistry

The pyranopyrimidine core is crucial in medicinal and pharmaceutical industries for its synthetic versatility and bioavailability. Recent research has emphasized the synthesis of pyranopyrimidine scaffolds using hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. This work highlights the broad applicability of such scaffolds in drug development, offering potential for the creation of new lead molecules (Parmar, Vala, & Patel, 2023).

Anti-Alzheimer's Drug Development

Research on pyrimidine derivatives has identified their potential as therapeutics for Alzheimer's disease. The structural activity relationship (SAR) approach has been highlighted as a key strategy for the development of new anti-Alzheimer's agents, underlining the importance of pyrimidine moieties in medicinal chemistry (Das et al., 2021).

Anti-inflammatory and Anticancer Activities

Pyrimidines display a range of pharmacological effects, including anti-inflammatory and anticancer activities. Recent reviews have summarized the synthesis, mechanisms, and structure-activity relationships of pyrimidine derivatives, providing guidance for the development of new compounds with enhanced activities and reduced toxicity (Rashid et al., 2021).

Molecular Interactions and Tautomerism

Studies on the tautomerism of nucleic acid bases, including pyrimidines, have provided insights into how molecular interactions can influence tautomeric equilibria, significantly impacting biological processes and the stability of genetic material. This research has implications for understanding mutation mechanisms and the design of nucleic acid-based drugs (Person et al., 1989).

特性

IUPAC Name |

4-chloro-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNANRGHPXMUJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304414 | |

| Record name | 6-Chloro-2-Methyl-4-Pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-Methyl-4-Pyrimidinol | |

CAS RN |

17551-52-9 | |

| Record name | 17551-52-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-Methyl-4-Pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-2-methyl-4-pyrimidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)